Ammonium hexachloroosmate(IV), reagent grade

Description

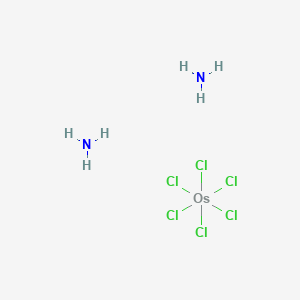

Ammonium hexachloroosmate(IV), also known as ammonium osmium chloride or osmium(IV)-ammonium chloride, is an inorganic compound with the formula (NH4)2OsCl6. It is a dark red to black crystalline solid that is highly soluble in water and alcohol. This compound is primarily used in various chemical and industrial applications due to its unique properties and high purity levels .

Properties

IUPAC Name |

azane;hexachloroosmium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+6/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFJXJQBPLSLSM-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.Cl[Os](Cl)(Cl)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H6N2Os | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium hexachloroosmate(IV) can be synthesized by reacting osmium tetroxide (OsO4) with ammonium chloride (NH4Cl) in the presence of hydrochloric acid (HCl). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

OsO4+6NH4Cl+2HCl→(NH4)2OsCl6+4H2O

The resulting product is then purified through recrystallization to achieve reagent-grade quality .

Industrial Production Methods: Industrial production of ammonium hexachloroosmate(IV) involves similar synthetic routes but on a larger scale. The process includes the careful handling of osmium tetroxide, which is highly toxic and volatile. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ammonium hexachloroosmate(IV) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds of osmium.

Reduction: It can be reduced to lower oxidation state compounds, such as osmium(III) chloride.

Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like nitric acid (HNO3) are used.

Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are employed.

Substitution: Ligands like bipyridine or ethylene glycol can be used under controlled conditions

Major Products Formed:

Oxidation: Osmium(VIII) oxide (OsO4)

Reduction: Osmium(III) chloride (OsCl3)

Substitution: Various osmium-ligand complexes.

Scientific Research Applications

Ammonium hexachloroosmate(IV) has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other osmium compounds and catalysts.

Biology: Employed in electron microscopy for staining biological specimens due to its high electron density.

Medicine: Investigated for potential use in cancer treatment due to its cytotoxic properties.

Industry: Utilized in the production of high-purity osmium metal and alloys for specialized applications .

Mechanism of Action

The mechanism by which ammonium hexachloroosmate(IV) exerts its effects involves the interaction of osmium ions with biological molecules. Osmium can form coordination complexes with proteins and nucleic acids, leading to structural and functional changes. These interactions can disrupt cellular processes, making it a potential candidate for anticancer therapies. The exact molecular targets and pathways are still under investigation, but osmium’s ability to induce oxidative stress and apoptosis in cancer cells is a key area of research .

Comparison with Similar Compounds

- Ammonium hexachloroiridate(IV) [(NH4)2IrCl6]

- Potassium hexachloroosmate(IV) [K2OsCl6]

- Osmium(III) chloride [OsCl3]

Comparison: Ammonium hexachloroosmate(IV) is unique due to its specific chemical structure and properties. Compared to ammonium hexachloroiridate(IV), it has different reactivity and applications, particularly in electron microscopy and catalysis. Potassium hexachloroosmate(IV) shares similar chemical properties but differs in solubility and industrial applications. Osmium(III) chloride is a lower oxidation state compound with distinct reactivity and uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.